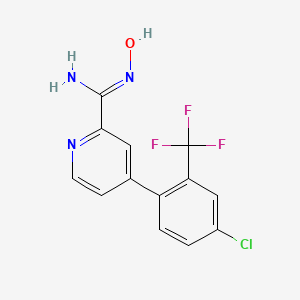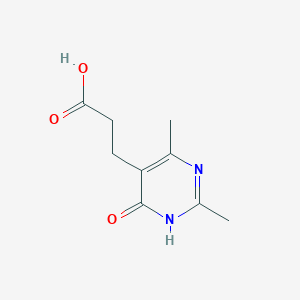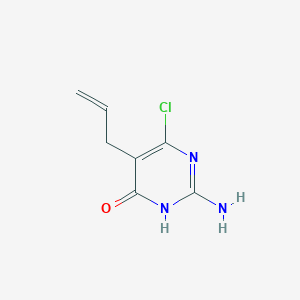
4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine, otherwise known as 4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine, is a small organic molecule that has been studied extensively in the scientific research community for its potential applications in drug development, medicinal chemistry, and biochemistry. This compound has been found to possess a range of interesting properties, such as its ability to act as a ligand for various metals, its ability to act as an enzyme inhibitor, and its ability to interact with other molecules in a variety of ways.
Aplicaciones Científicas De Investigación
Structure-Activity Relationship Studies
- The compound has been studied for its role as an inhibitor in transcription mediated by NF-kappaB and AP-1 transcription factors. Researchers have explored structure-activity relationships to improve potential oral bioavailability, examining the effects of various substitutions on cell-based activity and gastrointestinal permeability. These studies are crucial for the development of new therapeutic agents targeting specific transcription factors involved in inflammatory and autoimmune diseases (Palanki et al., 2000).
Crystal Structure Analysis
- Crystal structure analyses of derivatives synthesized from diflunisal, a known anti-inflammatory drug, were performed. Such studies are important for understanding the molecular basis of drug action and for the design of new compounds with improved efficacy and safety profiles (Zhong et al., 2010).
Antimicrobial Activity
- Some derivatives have been synthesized and characterized for their interaction with bacterial cells, highlighting the potential of these compounds as novel anti-microbial agents with antibiofilm properties. This research area is critical in the fight against antibiotic-resistant bacterial infections (Limban et al., 2011).
Anticancer Applications
- Investigation into the synthesis of rhodium(II) and platinum(II) complexes with diamine-substituted acridine-4-carboxamides demonstrates the potential multifunctional anti-cancer properties of these compounds. Such studies contribute to the development of new cancer therapies targeting specific cellular mechanisms (Goodgame et al., 1990).
Inhibitory Effects on Kinase Signaling
- Research into selective and orally efficacious inhibitors of the Met kinase superfamily, which are crucial for cancer and angiogenesis, indicates the potential therapeutic applications of related compounds. This line of research is vital for developing targeted therapies for cancer and other diseases involving abnormal kinase signaling (Schroeder et al., 2009).
Propiedades
IUPAC Name |
4-[4-chloro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-8-1-2-9(10(6-8)13(15,16)17)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGNCFOICFBMNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)



![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)
![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)
![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)


![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)

![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)
